molecular formula C8H11NO2 B12892041 2-Cyclopropyl-4,4-dimethyloxazol-5(4H)-one CAS No. 215036-03-6

2-Cyclopropyl-4,4-dimethyloxazol-5(4H)-one

Katalognummer: B12892041
CAS-Nummer: 215036-03-6
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: KJGGQROCQCMXGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropyl-4,4-dimethyloxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4,4-dimethyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a cyclopropyl ketone with an amide in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropyl-4,4-dimethyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxazole derivatives.

    Reduction: Formation of reduced oxazole compounds.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives, while substitution could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Cyclopropyl-4,4-dimethyloxazol-5(4H)-one would depend on its specific biological target. Generally, oxazole compounds can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Cyclopropyl-4,4-dimethyloxazole: Lacks the ketone group.

    4,4-Dimethyloxazol-5(4H)-one: Lacks the cyclopropyl group.

    2-Cyclopropyl-oxazol-5(4H)-one: Lacks the dimethyl groups.

Uniqueness

2-Cyclopropyl-4,4-dimethyloxazol-5(4H)-one is unique due to the presence of both cyclopropyl and dimethyl groups, which can influence its chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

215036-03-6

Molekularformel

C8H11NO2

Molekulargewicht

153.18 g/mol

IUPAC-Name

2-cyclopropyl-4,4-dimethyl-1,3-oxazol-5-one

InChI

InChI=1S/C8H11NO2/c1-8(2)7(10)11-6(9-8)5-3-4-5/h5H,3-4H2,1-2H3

InChI-Schlüssel

KJGGQROCQCMXGN-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)OC(=N1)C2CC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.